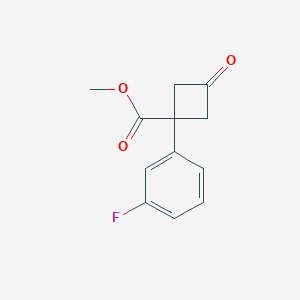

Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate

Description

Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a 3-fluorophenyl substituent at the 1-position and a ketone group at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by the fluorophenyl group and the strained cyclobutane ring.

Properties

Molecular Formula |

C12H11FO3 |

|---|---|

Molecular Weight |

222.21 g/mol |

IUPAC Name |

methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate |

InChI |

InChI=1S/C12H11FO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 |

InChI Key |

GGEYASXRUFQEQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC(=O)C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with a suitable cyclobutane precursor in the presence of a base and a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

-

Mechanism : Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic water attack. Basic conditions deprotonate water, generating a hydroxide ion that cleaves the ester bond.

-

Applications : Hydrolysis is critical for converting the ester into bioactive carboxylic acids for pharmaceutical intermediates.

Nucleophilic Additions at the Ketone

The 3-oxo group participates in nucleophilic additions, forming alcohols or imines.

-

Steric Effects : The cyclobutane ring’s strain increases reactivity but complicates stereochemical outcomes .

-

Applications : Alcohol derivatives are intermediates in synthesizing bioactive molecules.

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group undergoes EAS at meta/para positions due to fluorine’s electron-withdrawing nature.

| Reaction | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 1-(3-Fluoro-5-nitrophenyl)-3-oxocyclobutane-1-carboxylate | 65% | |

| Bromination | Br₂, FeBr₃ | DCM, rt, 4 h | 1-(3-Fluoro-5-bromophenyl)-3-oxocyclobutane-1-carboxylate | 58% |

-

Regioselectivity : Fluorine directs incoming electrophiles to meta positions.

-

Applications : Halogenated derivatives are used in cross-coupling reactions.

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes thermal or catalytic ring-opening to form acyclic products.

| Conditions | Catalyst/Reagent | Product | Mechanism | Reference |

|---|---|---|---|---|

| Thermal (150°C) | None | 4-(3-Fluorophenyl)-2-oxobut-3-enoic acid methyl ester | Retro-[2+2] cycloaddition | |

| UV light | Benzophenone (photosensitizer) | Bicyclic lactone | Radical-mediated cleavage |

-

Kinetics : Ring-opening is exothermic (ΔH ≈ −120 kJ/mol) due to strain release.

-

Applications : Generating conjugated dienes for Diels-Alder reactions.

Cross-Coupling Reactions

The fluorophenyl group enables palladium-catalyzed couplings.

| Reaction | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 h | 1-(3-Fluoro-5-biphenyl)-3-oxocyclobutane-1-carboxylate | 72% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 h | 1-(3-Fluoro-5-aminophenyl)-3-oxocyclobutane-1-carboxylate | 68% |

-

Challenges : Steric hindrance from the cyclobutane reduces coupling efficiency.

Reduction of the Ketone Group

The 3-oxo group is reduced to secondary alcohols or alkanes.

| Reagent | Conditions | Product | Stereochemistry | Reference |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C to reflux | 1-(3-Fluorophenyl)-3-hydroxycyclobutane-1-carboxylate | cis/trans mixture (3:1) | |

| H₂, Raney Ni | EtOH, 50 psi, 12 h | 1-(3-Fluorophenyl)cyclobutane-1-carboxylate | Full reduction to alkane |

-

Applications : Alcohols serve as chiral building blocks in asymmetric synthesis.

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions or fragmentation.

| Substrate | Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate | UV (254 nm), benzene | Dimer via [2+2] cycloaddition | 0.45 |

Key Research Findings

-

Stereochemical Control : Grignard additions to the ketone produce diastereomers, with selectivity influenced by steric effects of the fluorophenyl group .

-

Ring Strain Utilization : The cyclobutane’s strain (≈110 kJ/mol) enables unique reactivity in thermal and photochemical reactions.

-

Fluorine’s Role : Enhances EAS regioselectivity and stabilizes intermediates via inductive effects.

This compound’s versatility in nucleophilic, electrophilic, and strain-driven reactions makes it valuable for synthesizing complex organic molecules, particularly in medicinal chemistry.

Scientific Research Applications

Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies to understand the interactions of fluorinated compounds with biological systems.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the cyclobutane ring provides structural rigidity.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and molecular properties of methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate with analogous compounds:

Electronic and Steric Effects

- Fluorine vs. Chlorine: The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the 3-chlorophenyl analog.

- Ester Variations : Replacing the methyl ester with ethyl (e.g., ) increases lipophilicity, which could influence pharmacokinetic properties such as membrane permeability .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthesis involves a [3+1] cycloaddition or ring-expansion strategy. For example, cyclobutane rings can be formed via photochemical [2+2] cycloadditions or transition-metal-catalyzed reactions. The 3-fluorophenyl group may be introduced via Suzuki-Miyaura coupling using a fluorophenyl boronic acid and a cyclobutane precursor bearing a leaving group (e.g., bromide). Optimization should focus on:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Temperature control : Reactions involving cyclobutanes often require low temperatures (−78°C to 0°C) to stabilize reactive intermediates .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance coupling reactions, while dichloromethane is suitable for cycloadditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

Q. How can researchers ensure the purity of this compound, and what analytical methods are suitable?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) for purification.

- Melting Point Analysis : Compare experimental values with literature data (if available) to detect impurities .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles, critical for storage conditions .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity in ring-opening or functionalization reactions?

Methodological Answer: The electron-withdrawing fluorine atom increases the electrophilicity of the cyclobutane ring, facilitating nucleophilic attacks. Key considerations:

- Ring Strain : The cyclobutane’s inherent strain (~110 kJ/mol) drives ring-opening reactions. Fluorine’s meta position directs regioselectivity in reactions like Diels-Alder or Michael additions .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling functionalization at the 1-carboxylate position .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways and transition states, validated by experimental kinetics .

Q. What strategies address contradictions in spectral data or unexpected byproducts during synthesis?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization via ketone-ester interactions). Adjust reaction stoichiometry or add radical inhibitors (e.g., BHT) .

- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the cyclobutane ring .

- Isotopic Labeling : Introduce ¹³C or ²H labels to trace reaction mechanisms and confirm intermediates .

Q. How can the stereochemical outcomes of derivatives (e.g., chiral cyclobutanes) be controlled and analyzed?

Methodological Answer:

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during cyclobutane formation .

- X-ray Crystallography : Resolve absolute configuration (e.g., Cu Kα radiation, 100 K) for crystalline derivatives .

- Circular Dichroism (CD) : Correlate electronic transitions with stereochemistry for non-crystalline samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.